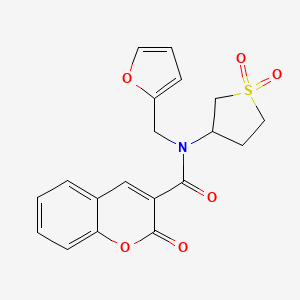

![molecular formula C19H24N4O2 B5571534 (1S*,5R*)-3-[(3-乙基-5-异恶唑基)甲基]-6-(2-吡啶基甲基)-3,6-二氮杂双环[3.2.2]壬烷-7-酮](/img/structure/B5571534.png)

(1S*,5R*)-3-[(3-乙基-5-异恶唑基)甲基]-6-(2-吡啶基甲基)-3,6-二氮杂双环[3.2.2]壬烷-7-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of diazabicyclo nonane derivatives, including compounds similar to the one , often involves complex organic reactions, such as modified Mannich condensation and 1,3-dipolar cycloaddition reactions. These methods are employed to construct the bicyclic backbone and incorporate various functional groups, achieving stereochemical complexity and functional diversity (Park et al., 2012; Vlasova et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of diazabicyclo nonane derivatives reveals the conformational preferences and stereochemistry of these compounds. X-ray diffraction and NMR spectroscopy are pivotal in determining the configuration and conformation of the molecule. Studies have shown that such compounds tend to adopt chair-chair conformations with equatorial orientations of substituents, ensuring structural stability and defining their chemical behavior (Fernández et al., 1995).

Chemical Reactions and Properties

The chemical reactivity of "(1S*,5R*)-3-[(3-ethyl-5-isoxazolyl)methyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one" includes its participation in various organic transformations, such as cycloadditions, nucleophilic substitutions, and electrophilic additions. These reactions exploit the molecule's functional groups, enabling the synthesis of a wide range of derivatives with potential biological activity. The presence of isoxazole and pyridine rings in the molecule suggests reactivity towards electrophiles and nucleophiles, respectively, allowing for the introduction of new functional groups or modification of existing ones (Dotsenko et al., 2007).

科学研究应用

配位化学

Comba 等人(2016 年)的研究重点是六齿配体的合成和配位化学,该配体基于吡啶甲酸双亚胺,重点突出它们适用于八面体配位几何结构,尤其是对于四边形对称性,例如 Jahn-Teller 不稳定的基态。这项研究强调了双环化合物在设计具有特定配位性质的配体方面的潜力,这在催化和材料科学中至关重要 Comba、Grimm、Orvig、Rück 和 Wadepohl,2016 年。

认知障碍治疗

O'Donnell 等人(2010 年)发现 CP-810,123 是一种新型的 α7 烟碱乙酰胆碱受体激动剂,是一种用于治疗精神或神经系统疾病(包括精神分裂症和阿尔茨海默病)中认知缺陷的潜在治疗方法。这突出了双环化合物在开发用于认知增强的新药中的治疗应用 O’Donnell 等人,2010 年。

具有细胞毒活性的 σ 受体配体

Geiger 等人(2007 年)从谷氨酸中制备了立体异构醇和甲基醚,显示出对 σ1 受体的高亲和力和对人类肿瘤细胞系的细胞毒活性。这项研究表明了双环化合物作为 σ 受体配体在癌症治疗中的应用潜力 Geiger 等人,2007 年。

属性

IUPAC Name |

(1S,5R)-3-[(3-ethyl-1,2-oxazol-5-yl)methyl]-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-2-15-9-18(25-21-15)13-22-10-14-6-7-17(12-22)23(19(14)24)11-16-5-3-4-8-20-16/h3-5,8-9,14,17H,2,6-7,10-13H2,1H3/t14-,17+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPRGDMEFPLVRE-WMLDXEAASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1)CN2CC3CCC(C2)N(C3=O)CC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=NOC(=C1)CN2C[C@@H]3CC[C@H](C2)N(C3=O)CC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,5R)-3-[(3-ethyl-1,2-oxazol-5-yl)methyl]-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2,4-dimethylphenyl)ethanone](/img/structure/B5571457.png)

![2-[2-oxo-2-(1-piperidinyl)ethoxy]pyrimidine](/img/structure/B5571470.png)

![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5571472.png)

![1-benzyl-4-[(3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,4-diazepan-6-ol](/img/structure/B5571473.png)

![4-({[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}methyl)benzoic acid](/img/structure/B5571482.png)

![N-(2,5-dimethylphenyl)-6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxamide](/img/structure/B5571491.png)

![N'-{2-[(3-bromobenzyl)oxy]-5-methoxybenzylidene}-2-(4-bromophenoxy)acetohydrazide](/img/structure/B5571495.png)

![2-methyl-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5571503.png)

![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-(4-ethoxybenzoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5571509.png)

![3-ethyl-8-(2-phenoxybenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571523.png)

![2-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5571542.png)